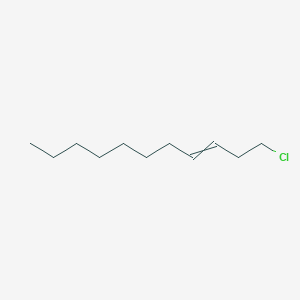

1-Chloroundec-3-ene

Description

Structure

3D Structure

Properties

CAS No. |

654061-58-2 |

|---|---|

Molecular Formula |

C11H21Cl |

Molecular Weight |

188.74 g/mol |

IUPAC Name |

1-chloroundec-3-ene |

InChI |

InChI=1S/C11H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h8-9H,2-7,10-11H2,1H3 |

InChI Key |

GVKSADHYWCFNSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=CCCCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloroundec-3-ene

Introduction

1-Chloroundec-3-ene is a halogenated unsaturated hydrocarbon with the molecular formula C₁₁H₂₁Cl. Its structure, featuring a long alkyl chain, a double bond, and a chlorine atom in an allylic position, suggests its potential as a synthetic intermediate in various organic transformations. This guide provides an overview of its predicted physicochemical properties, expected spectroscopic characteristics, a plausible synthetic route, and general experimental protocols for its characterization. This information is intended to serve as a foundational resource for researchers in organic synthesis, materials science, and drug development.

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. These values are extrapolated from data for similar long-chain alkenes and chlorinated hydrocarbons, such as 1-undecene.[1][2][3][4][5][6] The presence of the chlorine atom is expected to increase the molecular weight, boiling point, and density compared to the parent alkene, 1-undecene.

| Property | Estimated Value | Notes |

| Molecular Formula | C₁₁H₂₁Cl | - |

| Molecular Weight | 188.74 g/mol | Calculated from atomic weights. |

| Boiling Point | 210-220 °C at 760 mmHg | Estimated to be higher than 1-undecene (192-193 °C) due to increased molecular weight and dipole-dipole interactions from the C-Cl bond.[2][3][4][5][6] |

| Melting Point | < -20 °C | Expected to be low, similar to other long-chain alkenes like 1-undecene (-49 °C).[2][3][4] The potential for both (E) and (Z) isomers may result in a lower, less defined melting point. |

| Density | 0.86 - 0.88 g/cm³ at 20 °C | Estimated to be greater than 1-undecene (~0.75 g/cm³) as chlorinated hydrocarbons are generally denser than their non-chlorinated counterparts.[1][2][7][8][9] |

| Solubility in Water | Sparingly soluble to insoluble | As a long-chain chlorinated hydrocarbon, it is expected to have very low solubility in water but should be soluble in common organic solvents.[1][5][8][10][11] |

| Solubility in Organic Solvents | Soluble | Expected to be soluble in non-polar and moderately polar organic solvents such as ethers, hydrocarbons (e.g., hexane), and chlorinated solvents (e.g., dichloromethane).[5][10] |

| Appearance | Colorless to pale yellow liquid | Based on the appearance of similar chlorinated alkenes. |

Spectroscopic Characterization

The structural features of this compound would give rise to characteristic signals in various spectroscopic analyses.

The proton NMR spectrum is predicted to show the following key signals. The chemical shifts are estimates and can vary based on the solvent and the stereochemistry (E/Z) of the double bond.[12][13]

| Protons | Estimated Chemical Shift (ppm) | Multiplicity | Notes |

| -CH₂-Cl (Protons at C1) | 3.9 - 4.1 | Doublet | These protons are adjacent to the double bond and deshielded by the chlorine atom.[14][15][16] |

| -CH=CH- (Olefinic protons at C3 and C4) | 5.4 - 5.8 | Multiplet | The coupling patterns will be complex due to coupling with each other and adjacent protons. |

| =CH-CH₂- (Allylic protons at C5) | 2.0 - 2.2 | Multiplet | These protons are allylic to the double bond. |

| -(CH₂)₅- (Methylene groups from C6 to C10) | 1.2 - 1.6 | Multiplet | A broad multiplet characteristic of a long alkyl chain. |

| -CH₃ (Terminal methyl group at C11) | 0.8 - 0.9 | Triplet | A typical upfield signal for a terminal methyl group. |

The carbon NMR spectrum is expected to display 11 distinct signals for each isomer.

| Carbon Atom(s) | Estimated Chemical Shift (ppm) | Notes |

| -CH₂-Cl (C1) | 45 - 50 | Carbon directly attached to the electronegative chlorine atom. |

| -CH=CH- (C3 and C4) | 125 - 135 | sp² hybridized carbons of the double bond. |

| Alkyl Chain Carbons (C5-C11) | 14 - 35 | sp³ hybridized carbons of the undecyl chain. |

The IR spectrum will be characterized by the vibrations of its key functional groups.[17][18][19]

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H (sp² hybridized) | 3000 - 3100 | Medium | Stretching vibration of hydrogens on the double bond. |

| C-H (sp³ hybridized) | 2850 - 3000 | Strong | Stretching vibrations of the alkyl chain. |

| C=C (alkene) | 1640 - 1680 | Weak-Medium | Stretching vibration of the carbon-carbon double bond. |

| C-Cl (alkyl chloride) | 600 - 800 | Strong | Stretching vibration of the carbon-chlorine bond. This peak is in the fingerprint region.[20][21] |

In mass spectrometry with electron ionization, this compound would undergo fragmentation.

-

Molecular Ion (M⁺): A molecular ion peak would be expected at m/z = 188.74. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z = 190.74 with about one-third the intensity of the M⁺ peak would be observed.[22]

-

Fragmentation Patterns: Common fragmentation would involve the loss of a chlorine radical (M - 35 or M - 37) and cleavage of the alkyl chain.[23][24][25][26] Alpha-cleavage next to the chlorine atom and allylic cleavage are also probable fragmentation pathways.

Experimental Protocols

A plausible method for the synthesis of this compound is the allylic chlorination of undec-3-ene using a reagent such as N-chlorosuccinimide (NCS) with a radical initiator.[27][28][29][30][31]

Reaction Scheme: Undec-3-ene + N-Chlorosuccinimide (NCS) → this compound + Succinimide

General Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve undec-3-ene in a suitable inert solvent such as carbon tetrachloride.

-

Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature.

-

Filter the solid succinimide by-product and wash it with a small amount of the solvent.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

A common method for determining the boiling point of a liquid is by distillation or using a Thiele tube for smaller quantities.[32][33][34][35][36]

Protocol (Simple Distillation):

-

Place approximately 5-10 mL of the purified this compound into a small round-bottom flask, adding a few boiling chips.

-

Set up a simple distillation apparatus with a thermometer placed so that the top of the bulb is level with the side arm of the distillation head.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature range is the boiling point at the recorded atmospheric pressure.

The density of a liquid can be determined by measuring the mass of a known volume.[37][38][39][40]

Protocol:

-

Use a calibrated pycnometer or a volumetric flask.

-

Weigh the clean, dry container on an analytical balance.

-

Fill the container to the calibration mark with this compound, ensuring the temperature of the liquid is recorded.

-

Weigh the filled container.

-

The density is calculated by dividing the mass of the liquid (mass of filled container minus mass of empty container) by its volume.

A qualitative assessment of solubility can be performed by mixing the compound with various solvents.[41][42][43][44][45]

Protocol:

-

Place a small amount (e.g., 0.1 mL) of this compound into a series of test tubes.

-

To each test tube, add 2 mL of a different solvent (e.g., water, ethanol, diethyl ether, hexane).

-

Agitate each mixture vigorously.

-

Observe whether a single homogeneous phase is formed (soluble) or if two distinct layers remain (insoluble).

Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

References

- 1. ck12.org [ck12.org]

- 2. you-iggy.com [you-iggy.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-UNDECENE CAS#: 821-95-4 [m.chemicalbook.com]

- 5. 1-Undecene | C11H22 | CID 13190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Undecene [webbook.nist.gov]

- 7. epa.gov [epa.gov]

- 8. Chlorinated Solvents - Enviro Wiki [enviro.wiki]

- 9. google.com [google.com]

- 10. Hexachlorobenzene - Wikipedia [en.wikipedia.org]

- 11. mcas-systems.com [mcas-systems.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. compoundchem.com [compoundchem.com]

- 14. Allyl chloride(107-05-1) 1H NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Allyl bromide(106-95-6) 1H NMR spectrum [chemicalbook.com]

- 17. personal.utdallas.edu [personal.utdallas.edu]

- 18. edu.rsc.org [edu.rsc.org]

- 19. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 20. researchgate.net [researchgate.net]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. youtube.com [youtube.com]

- 23. m.youtube.com [m.youtube.com]

- 24. google.com [google.com]

- 25. Alkane - Wikipedia [en.wikipedia.org]

- 26. youtube.com [youtube.com]

- 27. Allyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 28. Regiospecific preparation of allylic chlorides [almerja.com]

- 29. US5118889A - Process for preparing allyl chloride - Google Patents [patents.google.com]

- 30. chemcess.com [chemcess.com]

- 31. researchgate.net [researchgate.net]

- 32. cdn.juniata.edu [cdn.juniata.edu]

- 33. vernier.com [vernier.com]

- 34. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 35. chem.libretexts.org [chem.libretexts.org]

- 36. byjus.com [byjus.com]

- 37. uoanbar.edu.iq [uoanbar.edu.iq]

- 38. emeraldcloudlab.com [emeraldcloudlab.com]

- 39. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 40. matestlabs.com [matestlabs.com]

- 41. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 42. lup.lub.lu.se [lup.lub.lu.se]

- 43. chem.libretexts.org [chem.libretexts.org]

- 44. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 45. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Chloroundec-3-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data and analytical methodologies for the characterization of 1-chloroundec-3-ene. The information presented herein is essential for researchers involved in the synthesis, identification, and quality control of halogenated organic compounds.

Predicted Spectroscopic Data

Due to the unavailability of published spectra for this compound, the following data has been predicted based on the analysis of structurally similar compounds, including 1-chloroundecane, (E)-3-undecene, and various smaller chloroalkenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to its aliphatic and vinyl protons. The chemical shifts are influenced by the electronegativity of the chlorine atom and the double bond.

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (Cl-CH₂ -) | 3.5 - 3.7 | Triplet (t) | 6.5 - 7.5 |

| H-2 (-CH₂ -CH=) | 2.2 - 2.4 | Quartet (q) | 6.5 - 7.5 |

| H-3 (-CH=CH -) | 5.4 - 5.6 | Multiplet (m) | |

| H-4 (-CH =CH-) | 5.5 - 5.7 | Multiplet (m) | |

| H-5 (=CH-CH₂ -) | 1.9 - 2.1 | Quartet (q) | 6.5 - 7.5 |

| H-6 to H-10 (-(C H₂)₅-) | 1.2 - 1.4 | Multiplet (m) | |

| H-11 (-CH₃ ) | 0.8 - 1.0 | Triplet (t) | 6.5 - 7.5 |

¹³C NMR (Predicted)

The carbon-13 NMR spectrum will show distinct signals for the chlorinated carbon, the olefinic carbons, and the carbons of the alkyl chain.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C-1 (C H₂Cl) | 45 - 50 |

| C-2 (C H₂-CH=) | 33 - 38 |

| C-3 (-C H=CH-) | 125 - 135 |

| C-4 (-CH=C H-) | 128 - 138 |

| C-5 (=CH-C H₂-) | 30 - 35 |

| C-6 to C-10 (-(C H₂)₅-) | 22 - 32 |

| C-11 (-C H₃) | 13 - 15 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to display characteristic absorption bands for the C-H, C=C, and C-Cl bonds.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3010 - 3050 | =C-H stretch | Alkene |

| 2850 - 2960 | C-H stretch | Alkane |

| 1640 - 1680 | C=C stretch | Alkene |

| 1450 - 1470 | C-H bend | Alkane |

| 960 - 980 | =C-H bend (trans) | Alkene |

| 650 - 800 | C-Cl stretch | Alkyl Halide |

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), chlorine-containing fragments will appear as clusters of peaks (M+ and M+2).

| m/z | Ion | Predicted Fragmentation Pathway |

| 188/190 | [C₁₁H₂₁Cl]⁺ | Molecular Ion (M⁺) |

| 153 | [C₁₁H₂₁]⁺ | Loss of •Cl |

| 91/93 | [C₄H₆Cl]⁺ | Allylic cleavage |

| 55 | [C₄H₇]⁺ | Allylic cleavage with loss of Cl |

| 41 | [C₃H₅]⁺ | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition :

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Typical acquisition parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Acquisition time: ~4 s

-

Spectral width: -2 to 12 ppm

-

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum on the same spectrometer, equipped with a broadband probe.

-

Typical acquisition parameters:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Number of scans: 1024 or more, depending on sample concentration

-

Relaxation delay: 2.0 s

-

Acquisition time: ~1.5 s

-

Spectral width: -10 to 220 ppm

-

-

-

Data Processing :

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Place one drop of neat liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

-

Spectrum Acquisition :

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution in a volatile solvent (e.g., dichloromethane) is prepared.

-

-

Ionization and Analysis :

-

Utilize electron ionization (EI) at a standard energy of 70 eV.

-

The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Data Acquisition :

-

Scan a mass-to-charge (m/z) range of approximately 35-300 amu.

-

-

Data Analysis :

-

Identify the molecular ion peak (M⁺) and its isotopic peak (M⁺+2).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound like this compound.

Caption: A logical workflow for the spectroscopic identification of an organic compound.

In-depth Technical Guide on the Thermal Stability of 1-Chloroundec-3-ene

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Thermal Stability of 1-Chloroundec-3-ene

Disclaimer: Following a comprehensive literature search, no specific experimental data on the thermal stability of this compound was found. This document outlines the methodologies and data presentation that would be included in a technical guide if such information were available, providing a framework for future research and analysis.

Introduction

This compound is a chlorinated alkene of interest in various chemical syntheses. Its thermal stability is a critical parameter for ensuring safe handling, storage, and processing, as well as for predicting its behavior in chemical reactions at elevated temperatures. This guide provides a theoretical framework for the assessment of its thermal stability, detailing the experimental protocols and data analysis that would be employed.

Key Thermal Stability Parameters

A comprehensive thermal stability analysis would quantify several key parameters. These would be presented in a clear, tabular format for easy comparison.

Table 1: Key Thermal Stability Parameters for this compound

| Parameter | Symbol | Value (°C) | Method of Determination |

| Onset of Decomposition | Tonset | Data Not Available | Thermogravimetric Analysis (TGA) |

| Temperature of Maximum Decomposition Rate | Tmax | Data Not Available | Derivative Thermogravimetry (DTG) |

| Glass Transition Temperature | Tg | Data Not Available | Differential Scanning Calorimetry (DSC) |

| Melting Point | Tm | Data Not Available | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Decomposition | ΔHd | Data Not Available (J/g) | Differential Scanning Calorimetry (DSC) |

Experimental Protocols

The determination of the thermal stability parameters listed above would involve the use of standard thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to characterize its mass loss profile as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon) to prevent oxidative degradation.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The Tonset is determined as the temperature at which a significant mass loss is first detected. The Tmax is identified from the peak of the first derivative of the TGA curve (the DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as glass transitions, melting, and decomposition.[1][2][3][4]

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled linear rate (e.g., 10 °C/min) under an inert atmosphere.

-

The differential heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.

-

Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks in the DSC thermogram. The glass transition (Tg) appears as a step change in the baseline.[1] The enthalpy of these transitions is calculated by integrating the area under the respective peaks.

Visualizations of Experimental Workflows and Logical Relationships

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the relationships between different analytical techniques.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Caption: Relationship between TGA, DSC, and Thermal Stability Profile.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide outlines the standard procedures and data formats that would be essential for a thorough evaluation of its thermal stability. The application of TGA and DSC would provide critical insights into its decomposition behavior and thermal transitions. It is recommended that these analyses be performed to ensure the safe and effective use of this compound in research and development.

References

A Technical Guide to the Solubility of 1-Chloroundec-3-ene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloroundec-3-ene, a halogenated alkene of interest in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility in organic solvents, outlines detailed experimental protocols for its determination, and provides a framework for understanding its behavior in solution.

Theoretical Framework: Predicting Solubility

This compound is a molecule characterized by a long aliphatic carbon chain (undecene) and a single chlorine substituent. This structure dictates its solubility properties, which are governed by the principle of "like dissolves like."[1][2]

-

Polarity: The carbon-chlorine bond introduces a slight dipole moment, making the molecule weakly polar. However, the long, nonpolar eleven-carbon chain is the dominant feature, rendering the overall molecule largely nonpolar.

-

Intermolecular Forces: The primary intermolecular forces at play are van der Waals dispersion forces, arising from the extensive carbon chain.[1] Dipole-dipole interactions resulting from the C-Cl bond are also present but are significantly weaker in comparison.

Based on these characteristics, this compound is expected to be readily soluble in a range of nonpolar and weakly polar organic solvents.[1][3] This is because the energy required to break the intermolecular forces between solvent molecules and between this compound molecules is comparable to the energy released when new solute-solvent interactions are formed.[1] Conversely, it is expected to be practically insoluble in highly polar solvents like water, as the strong hydrogen bonds between water molecules are not effectively overcome by the weaker interactions that would be formed with the haloalkene.[1][3]

Expected Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | "Like dissolves like"; dominated by van der Waals forces. |

| Nonpolar Aromatic | Toluene, Benzene | High | Similar nonpolar characteristics. |

| Weakly Polar | Diethyl Ether, Dichloromethane, Tetrahydrofuran (THF) | High | Can engage in weak dipole-dipole interactions and accommodate the nonpolar chain.[3] |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate to High | The carbonyl group introduces polarity, but the overall solvent environment can still solvate the nonpolar alkene.[3] |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The hydroxyl groups lead to strong hydrogen bonding within the solvent, which is not easily disrupted by the nonpolar solute.[3] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | Strong intermolecular forces in the solvent (hydrogen bonding in water) prevent the nonpolar solute from dissolving.[1][3] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard isothermal saturation method.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with airtight caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument (e.g., HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The excess solid (or liquid phase) is crucial to ensure saturation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended, though preliminary experiments should be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.

-

Record the exact volume of the filtered saturated solution.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-calibrated gas chromatograph (or other suitable instrument).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from GC-FID) versus the concentration of the standard solutions.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, a strong theoretical understanding of its molecular structure allows for reliable predictions of its behavior in various organic solvents. It is anticipated to be highly soluble in nonpolar and weakly polar solvents and poorly soluble in highly polar media. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This information is critical for researchers and professionals in drug development and chemical synthesis for tasks such as reaction solvent selection, product purification, and formulation development.

References

Quantum Chemical Calculations for 1-Chloroundec-3-ene: A Technical Guide

Abstract

This technical guide outlines a comprehensive computational protocol for the quantum chemical characterization of 1-Chloroundec-3-ene. In the absence of extensive experimental data for this specific long-chain haloalkene, this document serves as a roadmap for theoretical investigations into its structural, spectroscopic, and thermodynamic properties. The proposed methodologies are grounded in established quantum chemical techniques, primarily Density Functional Theory (DFT), and are designed to provide valuable insights for researchers, scientists, and professionals in the field of drug development and materials science. This guide details the necessary steps for geometry optimization, conformational analysis, and the prediction of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for both the cis and trans isomers of this compound. All proposed computational workflows are visualized using the DOT language for clarity.

Introduction

This compound is a halogenated long-chain alkene of interest due to the presence of multiple reactive centers, including a carbon-chlorine bond and a carbon-carbon double bond. These features suggest potential applications as a synthetic intermediate or as a molecule with specific physicochemical properties. A thorough understanding of its conformational landscape, electronic structure, and spectroscopic signatures is crucial for its potential applications. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these characteristics. This guide provides a detailed theoretical framework for conducting such an investigation.

Molecular Structures

The initial step in any quantum chemical calculation is the generation of the three-dimensional structures of the molecule of interest. For this compound, this includes both the (Z) (cis) and (E) (trans) isomers.

Figure 1: Chemical structure of (E)-1-Chloroundec-3-ene Figure 2: Chemical structure of (Z)-1-Chloroundec-3-ene

Proposed Computational Methodology

The following sections detail the proposed computational protocols for a thorough theoretical study of this compound.

Geometry Optimization and Conformational Analysis

Due to the flexibility of the undecane chain, a comprehensive conformational analysis is essential to identify the lowest energy conformers.

Experimental Protocol: Conformational Search and Geometry Optimization

-

Initial Structure Generation: Generate the 3D coordinates for both (E)- and (Z)-1-Chloroundec-3-ene using a molecular builder.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. A recommended approach is to use a molecular mechanics force field (e.g., MMFF94) to efficiently sample different dihedral angles of the alkyl chain.

-

DFT Geometry Optimization: Subject the lowest energy conformers identified in the previous step to full geometry optimization using Density Functional Theory (DFT). A suitable level of theory would be the B3LYP functional with a 6-31G(d,p) basis set. For higher accuracy, the M06-2X functional with a larger basis set like cc-pVTZ can be employed. All optimizations should be performed in the gas phase.

-

Frequency Calculations: Perform frequency calculations at the same level of theory as the optimization to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Logical Relationship: Computational Workflow for Structural Analysis

Caption: Workflow for geometry optimization and conformational analysis.

Spectroscopic Property Prediction

Quantum chemical methods can accurately predict various spectroscopic properties, which are invaluable for the identification and characterization of molecules.

Experimental Protocol: NMR Chemical Shift Calculation

-

GIAO Method: Use the Gauge-Including Atomic Orbital (GIAO) method for calculating NMR shielding tensors. This is a widely accepted and accurate method.

-

Level of Theory: Perform the GIAO calculations at the B3LYP/6-311+G(2d,p) level of theory on the previously optimized geometries.

-

Reference Standard: To obtain chemical shifts, calculate the shielding tensor for a reference compound, typically Tetramethylsilane (TMS), at the same level of theory. The chemical shift of a given nucleus is then calculated as the difference between the shielding of that nucleus in TMS and the shielding of the nucleus in the molecule of interest.

-

Solvent Effects: To improve accuracy, implicit solvent models like the Polarizable Continuum Model (PCM) can be employed, using a solvent such as chloroform (CDCl₃) to mimic experimental conditions.

Experimental Protocol: IR Spectrum Calculation

-

Harmonic Frequencies: The frequency calculations performed during the geometry optimization step yield the harmonic vibrational frequencies.

-

Intensities: The same calculation also provides the infrared intensities for each vibrational mode.

-

Spectral Plotting: The calculated frequencies and intensities can be used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies (e.g., ~0.96 for B3LYP) to better match experimental data due to the harmonic approximation and basis set limitations.

Experimental Protocol: UV-Vis Spectrum Calculation

-

TD-DFT: Use Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic excitation energies and oscillator strengths.

-

Level of Theory: A suitable level of theory for TD-DFT calculations on a molecule of this type is B3LYP/6-31+G(d).

-

Number of States: Calculate a sufficient number of excited states (e.g., the first 10-20 singlet states) to cover the relevant portion of the UV-Vis spectrum.

-

Spectral Plotting: The calculated excitation energies (which can be converted to wavelengths) and oscillator strengths can be used to generate a theoretical UV-Vis absorption spectrum.

Signaling Pathway: Computational Spectroscopy Workflow

Caption: Workflow for the prediction of spectroscopic properties.

Data Presentation

The quantitative data obtained from these calculations should be summarized in clearly structured tables for easy comparison between the cis and trans isomers.

Table 1: Calculated Thermodynamic Properties

| Isomer | Electronic Energy (Hartree) | ZPVE (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) |

|---|---|---|---|---|

| (E)-1-Chloroundec-3-ene | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

| (Z)-1-Chloroundec-3-ene | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS

| Atom | (E)-1-Chloroundec-3-ene | (Z)-1-Chloroundec-3-ene |

|---|---|---|

| C1 | Calculated Value | Calculated Value |

| C2 | Calculated Value | Calculated Value |

| ... | ... | ... |

| H1a | Calculated Value | Calculated Value |

| H1b | Calculated Value | Calculated Value |

| ... | ... | ... |

Table 3: Predicted Major IR Vibrational Frequencies (cm⁻¹) and Intensities (km/mol)

| Vibrational Mode | (E)-1-Chloroundec-3-ene | (Z)-1-Chloroundec-3-ene |

|---|---|---|

| C-H stretch (alkenyl) | Calculated Value | Calculated Value |

| C-H stretch (alkyl) | Calculated Value | Calculated Value |

| C=C stretch | Calculated Value | Calculated Value |

| C-Cl stretch | Calculated Value | Calculated Value |

| ... | ... | ... |

Table 4: Predicted UV-Vis Absorption Maxima (nm) and Oscillator Strengths (f)

| Transition | (E)-1-Chloroundec-3-ene | (Z)-1-Chloroundec-3-ene |

|---|---|---|

| S₀ → S₁ | λ_max (f) | λ_max (f) |

| S₀ → S₂ | λ_max (f) | λ_max (f) |

| ... | ... | ... |

Conclusion

This technical guide provides a robust and detailed computational protocol for the quantum chemical investigation of this compound. By following the outlined methodologies, researchers can obtain valuable theoretical data on the structural, thermodynamic, and spectroscopic properties of its cis and trans isomers. These theoretical predictions will be instrumental in guiding future experimental work and in understanding the fundamental chemical nature of this long-chain haloalkene. The presented workflows and data structures offer a clear and organized approach to a comprehensive computational study.

Synthesis of 1-Chloroundec-3-ene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature survey on the synthesis of the versatile chemical intermediate, 1-Chloroundec-3-ene. This chloroalkene serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecules. This guide details the primary synthetic routes, complete with experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Executive Summary

The synthesis of this compound is most effectively achieved through a two-stage process. The initial stage involves the construction of the C11 carbon backbone and the introduction of the requisite unsaturation by synthesizing the precursor alcohol, undec-3-en-1-ol. The subsequent stage focuses on the chlorination of this allylic alcohol. This guide will explore the stereoselective synthesis of both (Z)- and (E)-isomers of undec-3-en-1-ol, followed by established methods for its conversion to the target molecule, this compound. The primary chlorination methods detailed are the Appel reaction and the use of thionyl chloride, both of which are known for their efficiency in converting primary and secondary alcohols to their corresponding chlorides.

Synthesis of the Precursor: Undec-3-en-1-ol

The key precursor for this compound is undec-3-en-1-ol. A robust and versatile method for its synthesis begins with the commercially available and relatively inexpensive starting materials, propargyl alcohol and 1-bromooctane. This approach allows for the stereoselective preparation of either the (Z) or (E) isomer of undec-3-en-1-ol through the controlled reduction of an intermediate alkynol.

Step 1: Synthesis of Undec-3-yn-1-ol

The first step involves the alkylation of the dianion of propargyl alcohol with 1-bromooctane. This reaction efficiently forms the carbon-carbon bond required to construct the undecynol backbone.

Experimental Protocol:

A detailed procedure for a similar alkylation has been reported and can be adapted for this synthesis. In a typical setup, propargyl alcohol is treated with two equivalents of a strong base, such as n-butyllithium, in an inert solvent like tetrahydrofuran (THF) at low temperatures to form the dianion. 1-Bromooctane is then added to the reaction mixture, which is allowed to warm to room temperature. The reaction is subsequently quenched, and the product is isolated and purified by distillation.

| Reactant | Molar Equiv. |

| Propargyl alcohol | 1.0 |

| n-Butyllithium | 2.2 |

| 1-Bromooctane | 1.0 |

Note: This table represents a general stoichiometry. Specific amounts and reaction conditions should be optimized based on the cited literature for analogous reactions.

Step 2: Stereoselective Reduction of Undec-3-yn-1-ol

The stereochemistry of the double bond in the final product is determined in this step by the choice of reduction method.

The cis-isomer is prepared via the partial hydrogenation of the alkyne using Lindlar's catalyst. This poisoned palladium catalyst selectively reduces the alkyne to a cis-alkene without reducing the double bond further.

Experimental Protocol:

Undec-3-yn-1-ol is dissolved in a suitable solvent, such as hexane or ethanol, and Lindlar's catalyst (typically 5% by weight) is added. The reaction vessel is then placed under a hydrogen atmosphere (often using a balloon) and stirred vigorously until the theoretical amount of hydrogen has been consumed, which can be monitored by TLC or GC. The catalyst is then removed by filtration, and the solvent is evaporated to yield (Z)-undec-3-en-1-ol.

| Reagent | Conditions |

| Undec-3-yn-1-ol | - |

| Lindlar's Catalyst (Pd/CaCO₃/PbO) | 5 mol% |

| Hydrogen (H₂) | 1 atm (balloon) |

| Solvent | Hexane or Ethanol |

| Temperature | Room Temperature |

The trans-isomer is synthesized by the reduction of the alkyne using sodium metal in liquid ammonia. This dissolving metal reduction is a classic method for the stereoselective formation of trans-alkenes.

Experimental Protocol:

In a flask equipped with a dry ice condenser, liquid ammonia is condensed and small pieces of sodium metal are added until a persistent blue color is observed. A solution of undec-3-yn-1-ol in an inert solvent like THF is then added dropwise. The reaction is stirred at -78 °C until the blue color disappears, indicating the consumption of the sodium. The reaction is then quenched by the addition of a proton source, such as ammonium chloride, and the ammonia is allowed to evaporate. The product is then extracted and purified.

| Reagent | Conditions |

| Undec-3-yn-1-ol | - |

| Sodium (Na) | 2.5 equiv. |

| Liquid Ammonia (NH₃) | Solvent |

| Temperature | -78 °C |

Synthesis of this compound

With the precursor alcohol in hand, the final step is the conversion of the hydroxyl group to a chloride. The following methods are well-suited for this transformation, particularly for allylic alcohols where minimizing rearrangement is crucial.

Method 1: The Appel Reaction

The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols to the corresponding alkyl chlorides with inversion of configuration, proceeding via an SN2 mechanism.[1][2][3] This is particularly advantageous for allylic alcohols as it generally avoids allylic rearrangements.[4]

Experimental Protocol:

A detailed procedure for the chlorination of geraniol, a terpenoid allylic alcohol, serves as an excellent template.[4] To a solution of undec-3-en-1-ol in a suitable solvent such as dichloromethane or acetonitrile, triphenylphosphine and carbon tetrachloride are added. The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion. The primary byproduct, triphenylphosphine oxide, can often be removed by filtration or chromatography.

| Reagent | Molar Equiv. |

| Undec-3-en-1-ol | 1.0 |

| Triphenylphosphine (PPh₃) | 1.1 - 1.5 |

| Carbon Tetrachloride (CCl₄) | Solvent/Reagent |

Note: Due to the toxicity and environmental concerns associated with carbon tetrachloride, alternative chlorinating agents in combination with triphenylphosphine, such as hexachloroacetone or N-chlorosuccinimide, can also be employed.[5]

Reaction Workflow:

Caption: The Appel reaction workflow for the synthesis of this compound.

Method 2: Reaction with Thionyl Chloride

The reaction of alcohols with thionyl chloride (SOCl₂) is a common and effective method for the preparation of alkyl chlorides. When carried out in the presence of a base like pyridine, the reaction typically proceeds with inversion of configuration via an SN2 mechanism.

Experimental Protocol:

Undec-3-en-1-ol is dissolved in an inert solvent, such as diethyl ether or dichloromethane, and cooled in an ice bath. Pyridine is added, followed by the dropwise addition of thionyl chloride. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The workup typically involves washing with water, dilute acid, and brine to remove pyridine hydrochloride and any remaining reagents. The final product is then purified by distillation or chromatography.

| Reagent | Molar Equiv. |

| Undec-3-en-1-ol | 1.0 |

| Thionyl Chloride (SOCl₂) | 1.1 - 1.2 |

| Pyridine | 1.1 - 1.2 |

Reaction Pathway:

Caption: Pathway for the synthesis of this compound using thionyl chloride.

Data Summary

The following table summarizes the expected outcomes for the key synthetic steps. Yields are based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

| Transformation | Reagents and Conditions | Stereochemistry | Typical Yield |

| Alkynol Synthesis | |||

| Propargyl alcohol → Undec-3-yn-1-ol | 1. n-BuLi, THF, -78 °C to rt2. 1-Bromooctane | N/A | Good to Excellent |

| Alkene Synthesis (Reduction) | |||

| Undec-3-yn-1-ol → (Z)-Undec-3-en-1-ol | H₂, Lindlar's Catalyst | Z (cis) | High |

| Undec-3-yn-1-ol → (E)-Undec-3-en-1-ol | Na, liquid NH₃, -78 °C | E (trans) | High |

| Chlorination | |||

| Undec-3-en-1-ol → this compound | PPh₃, CCl₄ | Inversion (SN2) | Good to High[4] |

| Undec-3-en-1-ol → this compound | SOCl₂, Pyridine | Inversion (SN2) | Good |

Conclusion

The synthesis of this compound can be reliably achieved through a well-established synthetic sequence. The key to a successful synthesis lies in the careful execution of the alkylation of propargyl alcohol to form the undecynol backbone, followed by a stereocontrolled reduction to furnish the desired (Z) or (E)-allylic alcohol precursor. Subsequent chlorination using either the Appel reaction or thionyl chloride provides the target this compound in good yields. The choice of chlorination method may depend on the specific substrate, desired scale, and tolerance to the reaction byproducts. This guide provides the necessary foundational knowledge and procedural outlines for researchers to successfully synthesize this important chemical intermediate.

References

Navigating the Unseen: A Technical Guide to the Potential Hazards of 1-Chloroundec-3-ene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety data sheet (SDS) for 1-Chloroundec-3-ene is readily available in public databases. This guide has been compiled using data for its isomer, 11-Chloroundec-1-ene, and general knowledge of the hazards associated with chlorinated alkenes and allylic chlorides. It is imperative that this compound be handled with extreme caution as an uncharacterized substance and that appropriate safety measures are determined based on a comprehensive risk assessment.

Executive Summary

This compound is a chlorinated alkene whose specific toxicological and hazardous properties have not been extensively documented. Based on the available data for its isomer, 11-Chloroundec-1-ene, and the known reactivity of allylic chlorides, it is prudent to consider this compound as a potential skin and eye irritant with unknown but possible further systemic toxicity. The presence of the allylic chloride functional group suggests a high potential for reactivity, particularly in nucleophilic substitution reactions. This guide provides a summary of the known and inferred hazards, handling precautions, and a logical framework for risk management when working with this compound.

Hazard Identification and Classification

The primary hazards associated with this compound are inferred from its structural isomer, 11-Chloroundec-1-ene.

Table 1: Hazard Classification (Inferred from 11-Chloroundec-1-ene)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |

It is crucial to note that the absence of data for other hazard classes (e.g., acute toxicity, carcinogenicity, mutagenicity) does not signify the absence of such hazards.

Physicochemical and Toxicological Data

The following data is for the isomer 11-Chloroundec-1-ene and should be used as an estimate for this compound with caution.

Table 2: Physicochemical Data of 11-Chloroundec-1-ene

| Property | Value |

| Molecular Formula | C11H21Cl |

| Molecular Weight | 188.74 g/mol |

| Physical State | Liquid |

| Appearance | Colorless to light yellow |

| Boiling Point | 120 °C at 15 mmHg |

| Flash Point | 104 °C |

| Specific Gravity | 0.89 (20/20 °C) |

No specific quantitative toxicological data (e.g., LD50, LC50) for this compound or its isomer is publicly available.

Reactivity Profile

This compound is an allylic chloride. This structural feature is known to confer significant reactivity.

-

Nucleophilic Substitution: Allylic halides are highly susceptible to both SN1 and SN2 reactions. The presence of the double bond stabilizes the transition state in SN2 reactions and the carbocation intermediate in SN1 reactions, leading to enhanced reactivity compared to their saturated analogues. This means the compound can readily react with nucleophiles such as water, alcohols, and amines.

-

Hazardous Reactions: Reactions with strong oxidizing agents, strong bases, alkali metals, and amines could be vigorous and should be avoided without a proper risk assessment.

-

Decomposition: Thermal decomposition may produce hazardous gases such as hydrogen chloride, phosgene, and carbon monoxide.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. Standard OECD guidelines for testing of chemicals should be followed to determine its specific hazard profile.

Risk Management and Control Measures

A hierarchical approach to risk management should be implemented when handling this compound.

Caption: Hazard management workflow for this compound.

Handling and Storage

Given the lack of specific data, stringent precautions for handling chlorinated solvents and reactive chemicals should be followed.

-

Ventilation: All work should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are required. The breakthrough time of the glove material should be considered.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The storage area should be clearly labeled.

-

Spill and Waste Disposal: Spills should be absorbed with an inert material and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

The potential hazards of this compound, while not fully characterized, can be reasonably inferred from the data on its isomer and the known reactivity of allylic chlorides. It should be treated as a hazardous substance, with a primary concern for skin and eye irritation and a high potential for chemical reactivity. A thorough risk assessment and the implementation of stringent control measures are paramount to ensure the safety of all personnel working with this compound. Further toxicological and reactivity studies are necessary to fully elucidate its hazard profile.

1-Chloroundec-3-ene: An Uncharted Territory in Chemical Research

A comprehensive search of scientific literature and chemical databases reveals a notable absence of information on the discovery, history, and detailed properties of 1-Chloroundec-3-ene. This suggests that the compound is not a subject of significant academic or industrial research and may not have been synthesized or characterized to date.

While the principles of organic chemistry allow for the theoretical structure and synthesis of this compound, there is no readily available scientific literature detailing its specific discovery or historical development. Chemical databases and research archives do not contain entries for this particular isomer of chloroundecene, indicating a gap in the collective chemical knowledge.

For context, the broader class of compounds known as chlorinated alkenes, or chloroalkenes, are organic compounds that contain at least one carbon-carbon double bond and at least one chlorine atom. These compounds can have various applications, for instance as intermediates in the synthesis of other chemicals. The reactivity of chloroalkenes is influenced by the position of the chlorine atom relative to the double bond.

While no direct information exists for this compound, related, smaller chlorinated alkenes have been cataloged. For example, compounds such as 1-chlorohept-3-ene and (3R)-3-chlorohex-1-ene are listed in chemical databases like PubChem.[1][2] These entries often include basic computed properties but may lack extensive experimental data or historical context unless they have been the subject of specific research.

The synthesis of chlorinated alkenes can be achieved through various established methods in organic chemistry. For instance, the regioselective synthesis of some chloroalkenes can be accomplished through the reaction of a corresponding alcohol with a chlorinating agent or by the elimination reaction of a vicinal dihalide.[3] However, no specific experimental protocol for the synthesis of this compound is documented in the available literature.

The absence of information on this compound presents an open area for potential future research. The synthesis, characterization, and investigation of the properties and potential applications of this compound could be a novel contribution to the field of organic chemistry. Until such research is conducted and published, a detailed technical guide on its discovery and history cannot be compiled.

References

An In-depth Technical Guide to the Physical Properties of 1-Chloroundec-3-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 1-Chloroundec-3-ene, a halogenated alkene of interest in various chemical syntheses. Due to the limited availability of direct experimental data for this specific isomer, this document presents estimated values based on a closely related compound and outlines detailed experimental protocols for the precise determination of these fundamental physical properties.

Data Presentation

| Property | Value | Compound | Notes |

| Boiling Point | 120 °C at 15 mmHg | 11-Chloroundec-1-ene | As constitutional isomers, this compound is expected to have a similar boiling point. The boiling point at atmospheric pressure (760 mmHg) will be significantly higher. |

| Melting Point | Not available | This compound | Expected to be a liquid at room temperature, thus its melting point is below 20-25 °C. |

| Physical State | Liquid (at 20 °C) | 11-Chloroundec-1-ene | This compound is also expected to be a liquid at room temperature. |

Experimental Protocols

Accurate determination of the boiling and melting points is crucial for the characterization and quality control of this compound. The following are standard and reliable methods for these measurements.

Determination of Boiling Point (Micro-Scale Method)

This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.

Apparatus:

-

Thiele tube or similar heating block

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of this compound into the small test tube.

-

Capillary Insertion: Insert the capillary tube, with the sealed end pointing upwards, into the test tube containing the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer and place the assembly into the Thiele tube or heating block. The thermometer bulb should be level with the liquid in the test tube.

-

Heating: Gently heat the apparatus. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.

Determination of Melting Point (Capillary Method)

Should this compound be synthesized in a solid form at lower temperatures, this method can be employed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Sample of solid this compound

Procedure:

-

Sample Preparation: Finely powder a small amount of the solid sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Insertion: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Melting Point Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range represents the melting point.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the boiling point of this compound using the micro-scale method.

Caption: Workflow for Boiling Point Determination.

An In-depth Technical Guide to 1-Chloroundec-3-ene: IUPAC Nomenclature, Properties, and Synthesis

This technical guide provides a comprehensive overview of 1-Chloroundec-3-ene, a long-chain chloroalkene. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It covers the systematic nomenclature, estimated physical properties, and a representative synthetic protocol for this compound. Due to the limited availability of experimental data for this specific molecule, information from analogous compounds and established chemical principles has been utilized.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for the compound is This compound .

The nomenclature specifies an eleven-carbon chain ("undec-") with a chlorine atom at the first carbon position ("1-Chloro") and a carbon-carbon double bond starting at the third carbon position ("-3-ene"). The presence of the double bond at the third position introduces the possibility of stereoisomerism, leading to two possible isomers:

-

(E)-1-Chloroundec-3-ene : The isomer where the substituent groups on the double bond are on opposite sides (trans).

-

(Z)-1-Chloroundec-3-ene : The isomer where the substituent groups on the double bond are on the same side (cis).

Due to its likely limited industrial or research prevalence, there are no established common synonyms for this compound beyond its systematic name and its stereoisomeric forms.

Physicochemical Properties

| Property | 1-Undecene (Experimental) | This compound (Estimated) |

| Molecular Formula | C₁₁H₂₂ | C₁₁H₂₁Cl |

| Molecular Weight | 154.29 g/mol | 188.75 g/mol |

| Boiling Point | 192-193 °C | ~ 220-230 °C |

| Melting Point | -49 °C | ~ -40 to -30 °C |

| Density | 0.75 g/mL at 25 °C | ~ 0.85-0.90 g/mL at 25 °C |

| Solubility | Insoluble in water; Soluble in organic solvents. | Insoluble in water; Soluble in organic solvents. |

Synthesis of this compound: An Illustrative Protocol

A plausible synthetic route to this compound involves the allylic chlorination of undec-2-ene. This can be achieved using N-chlorosuccinimide (NCS) as the chlorinating agent, a common method for introducing a chlorine atom at a position adjacent to a double bond.

Experimental Protocol: Allylic Chlorination of Undec-2-ene

Objective: To synthesize this compound via the allylic chlorination of undec-2-ene using N-chlorosuccinimide.

Materials:

-

Undec-2-ene

-

N-Chlorosuccinimide (NCS)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Benzoyl peroxide (initiator)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve undec-2-ene (1 equivalent) in carbon tetrachloride.

-

Addition of Reagents: To the stirred solution, add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and deionized water to remove any remaining acidic impurities.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

References

A Proposed Theoretical Investigation into the Reactivity of 1-Chloroundec-3-ene

Disclaimer: As of late 2025, a specific theoretical investigation on the reactivity of 1-chloroundec-3-ene has not been published in peer-reviewed literature. This technical guide therefore presents a hypothetical framework for such an investigation, drawing upon established computational methodologies and known reactivity patterns of similar allylic halides. The data presented herein is illustrative and intended to serve as a template for future research.

Introduction

This compound is an unsaturated alkyl halide possessing a reactive allylic chloride moiety. This structural feature suggests a predisposition towards several key reaction pathways, including nucleophilic substitution (SN2 and SN2') and elimination (E2) reactions.[1][2] Understanding the kinetics and thermodynamics of these competing pathways is crucial for predicting its behavior in various chemical environments, a key aspect in the fields of organic synthesis and drug development.

This guide outlines a proposed in-depth theoretical investigation using quantum chemical methods to elucidate the reactivity of this compound. The primary objectives of this hypothetical study are:

-

To identify the transition state structures for the primary competing reaction pathways.

-

To calculate the activation energies and reaction enthalpies for each pathway.

-

To provide a detailed analysis of the electronic and steric factors governing the molecule's reactivity.

Proposed Computational Methodology

The following section details the proposed computational protocols for investigating the reactivity of this compound. These methods are based on widely accepted practices in computational organic chemistry.[3][4]

Software and Hardware

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian 16 or ORCA. The computations would be carried out on a high-performance computing cluster to manage the computational cost associated with the size of the molecule.

Conformational Analysis

A thorough conformational search of the reactant, this compound, and all products would be conducted to locate the lowest energy conformers. This is a critical step to ensure that the calculated reaction energies are based on the most stable structures.

Level of Theory

Geometry optimizations and frequency calculations would be performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for systems of this size.[3] The M06-2X functional is proposed, as it is known to perform well for kinetics and thermochemistry. The 6-31+G(d,p) basis set would be employed to provide a flexible description of the electronic structure.[5]

Reaction Pathway Analysis

-

Transition State (TS) Searching: For each proposed reaction mechanism (SN2, SN2', E2), a Potential Energy Surface (PES) scan would be performed to locate an approximate transition state structure. This structure would then be fully optimized using a TS optimization algorithm.

-

Frequency Calculations: Vibrational frequency calculations would be performed on all optimized structures (reactants, products, and transition states). A single imaginary frequency for each transition state would confirm it as a first-order saddle point on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) for thermal corrections.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation would be performed.[6][7]

Solvation Effects

To model a more realistic chemical environment, the influence of a solvent (e.g., ethanol) would be incorporated using the Solvation Model based on Density (SMD).

Hypothetical Results and Discussion

This section presents the anticipated, yet hypothetical, quantitative data and visualizations that would be generated from the proposed computational study.

Energetics of Competing Pathways

The calculated activation energies (ΔG‡) and reaction free energies (ΔGrxn) for the competing pathways of this compound with a model nucleophile/base (e.g., hydroxide) are summarized below. The data is presented in kcal/mol.

| Reaction Pathway | ΔG‡ (kcal/mol) | ΔGrxn (kcal/mol) |

| SN2 | 22.5 | -15.8 |

| SN2' | 25.1 | -12.3 |

| E2 (Zaitsev) | 21.8 | -18.2 |

| E2 (Hofmann) | 24.3 | -16.5 |

Based on this hypothetical data, the E2 (Zaitsev) pathway would be the kinetically favored pathway, closely followed by the SN2 reaction. This suggests that under basic conditions, a mixture of elimination and substitution products would be expected, with the more substituted alkene being the major product, in accordance with Zaitsev's rule.[8]

Visualization of Reaction Pathways

The following diagrams illustrate the logical flow of the proposed computational workflow and the competing reaction pathways.

Caption: Proposed computational workflow for the theoretical investigation.

Caption: Competing reaction pathways for this compound.

Conclusion and Future Work

This hypothetical theoretical investigation provides a roadmap for elucidating the reactivity of this compound. The proposed computational study would offer valuable insights into the competing SN2, SN2', and E2 pathways. The illustrative data suggests a preference for elimination under basic conditions, a hypothesis that could be tested experimentally.

Future work could expand upon this investigation by:

-

Studying a wider range of nucleophiles and bases.

-

Investigating the effect of different solvents on the reaction kinetics.

-

Performing molecular dynamics simulations to explore the reaction dynamics in more detail.

By combining theoretical calculations with experimental validation, a comprehensive understanding of the reactivity of this compound can be achieved, aiding in its potential applications in organic synthesis and medicinal chemistry.

References

- 1. Ch 10: Nucleophilic Substitution reactions of Allylic halides [chem.ucalgary.ca]

- 2. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]

- 3. grnjournal.us [grnjournal.us]

- 4. idosr.org [idosr.org]

- 5. researchgate.net [researchgate.net]

- 6. s3.smu.edu [s3.smu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. flexbooks.ck12.org [flexbooks.ck12.org]

Methodological & Application

Application Notes: The Untapped Potential of 1-Chloroundec-3-ene in Natural Product Synthesis

Introduction

While direct applications of 1-Chloroundec-3-ene in documented natural product total syntheses are not readily found in current literature, its structural features present a compelling case for its use as a versatile building block. This C11 chloroalkene offers a unique combination of a reactive allylic chloride for nucleophilic substitution and a terminal alkene for various carbon-carbon bond-forming reactions. These notes explore a hypothetical, yet plausible, application of this compound in the synthesis of insect pheromones, a class of natural products often characterized by long, unsaturated carbon chains.

Hypothetical Target: (Z)-undec-3-en-1-ol - A Pheromone Component Analog

To illustrate the potential utility of this compound, we propose a hypothetical synthesis of (Z)-undec-3-en-1-ol. This compound is a structural analog to several known insect pheromones and serves as an excellent model to demonstrate the strategic application of our starting material.

Proposed Synthetic Strategy

Our proposed synthesis leverages the key functionalities of this compound. The strategy involves a two-step sequence:

-

Hydrolysis of the Allylic Chloride: Conversion of the chloro group to a hydroxyl group to furnish the target alcohol.

-

Stereoselective Isomerization (if necessary): Ensuring the desired (Z)-stereochemistry of the double bond. For the purpose of this hypothetical protocol, we will assume the starting this compound is predominantly the (Z)-isomer.

This straightforward approach highlights the efficiency with which a functionalized C11 chain can be accessed from the chloro-precursor.

Data Presentation

As this is a proposed synthesis, the following table presents expected yields and purity based on analogous reactions reported in the literature for similar substrates.

| Step | Reaction | Reactants | Product | Expected Yield (%) | Expected Purity (%) |

| 1 | Hydrolysis | This compound, NaOH | (Z)-undec-3-en-1-ol | 85-95 | >98 |

Experimental Protocols

Protocol 1: Synthesis of (Z)-undec-3-en-1-ol

Materials:

-

This compound (1.0 eq)

-

Sodium Hydroxide (NaOH) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound in a 1:1 mixture of THF and water, add sodium hydroxide.

-

Heat the reaction mixture to 60°C and stir vigorously for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (Z)-undec-3-en-1-ol.

Visualizations

The following diagrams illustrate the logical workflow of the proposed synthetic application.

Caption: Synthetic workflow from this compound to the target pheromone analog.

Caption: Key steps in the experimental protocol for the hydrolysis of this compound.

Conclusion and Future Outlook

While the direct application of this compound in natural product synthesis remains to be broadly documented, its potential as a C11 building block is significant. The hypothetical synthesis of (Z)-undec-3-en-1-ol presented here demonstrates a plausible and efficient route to a pheromone-like molecule. Further exploration of this reagent in more complex synthetic endeavors, such as in the synthesis of the processionary moth pheromone, (Z)-13-hexadecen-11-ynyl acetate, by coupling with a suitable C5 fragment, is warranted. Researchers in the fields of synthetic chemistry and drug development are encouraged to consider this compound as a valuable, and likely underutilized, tool in their synthetic arsenals.

Application Notes and Protocols: 1-Chloroundec-3-ene as a Versatile Building Block for Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroundec-3-ene is a bifunctional molecule possessing a reactive allylic chloride and a long hydrophobic undecene chain. This unique combination makes it a potentially valuable, yet underexplored, building block for the synthesis of complex molecules, particularly in the fields of natural product synthesis, drug discovery, and materials science. The allylic chloride moiety serves as a versatile electrophilic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the undecene backbone can be further functionalized or can impart specific physicochemical properties to the target molecule.

These application notes outline the potential synthetic utility of this compound, with a focus on its application in the synthesis of insect pheromones and other long-chain organic molecules. Detailed theoretical protocols for key transformations are provided to guide researchers in exploring the synthetic potential of this promising building block.

Key Potential Applications

The structural features of this compound suggest its utility in several areas:

-

Synthesis of Insect Pheromones: Many insect pheromones are long-chain unsaturated hydrocarbons, alcohols, acetates, or aldehydes.[1][2] this compound can serve as a key precursor to introduce the required carbon skeleton and functionality.

-

Natural Product Synthesis: The undecene chain is a common motif in various natural products. This building block could be employed in the total synthesis of such molecules.

-

Drug Discovery: The introduction of a long aliphatic chain can modulate the lipophilicity and membrane permeability of drug candidates. This compound could be used to append such a chain to a pharmacophore.

-